N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14950904
InChI: InChI=1S/C20H18N4O2/c1-24-17-9-5-2-6-13(17)14(12-19(24)25)20(26)21-11-10-18-22-15-7-3-4-8-16(15)23-18/h2-9,12H,10-11H2,1H3,(H,21,26)(H,22,23)
SMILES:
Molecular Formula: C20H18N4O2
Molecular Weight: 346.4 g/mol

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

CAS No.:

Cat. No.: VC14950904

Molecular Formula: C20H18N4O2

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide -

Specification

Molecular Formula C20H18N4O2
Molecular Weight 346.4 g/mol
IUPAC Name N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methyl-2-oxoquinoline-4-carboxamide
Standard InChI InChI=1S/C20H18N4O2/c1-24-17-9-5-2-6-13(17)14(12-19(24)25)20(26)21-11-10-18-22-15-7-3-4-8-16(15)23-18/h2-9,12H,10-11H2,1H3,(H,21,26)(H,22,23)
Standard InChI Key GWTRXAZCPRGIGT-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCC3=NC4=CC=CC=C4N3

Introduction

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound characterized by its unique structural features, which include a benzimidazole moiety and a quinolinecarboxamide framework. This compound belongs to a class of molecules that exhibit significant biological activities, particularly in the realm of medicinal chemistry. The presence of both the benzimidazole and quinoline structures suggests potential interactions with various biological targets, making it a subject of interest for pharmaceutical research.

Synthesis and Chemical Reactivity

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves complex organic reactions. Key steps may include the formation of the quinolinecarboxamide framework and the attachment of the benzimidazole moiety via an ethyl linker. The chemical reactivity of this compound can be explored through various synthetic pathways to modify its structure and enhance its biological activity.

Biological Activities

While specific biological activities of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide are not detailed in the available literature, compounds with similar structures often exhibit potential as therapeutic agents. The benzimidazole and quinoline moieties are known for their interactions with various biological targets, suggesting potential applications in medicinal chemistry.

Research Findings and Future Directions

Given the limited information available on this specific compound, further research is needed to explore its biological activities and potential therapeutic applications. Studies focusing on its synthesis, modification, and biological evaluation would provide valuable insights into its potential uses in pharmaceuticals.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamideC20H18N4O2346.41574306-56-1
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamideC20H20N4O332.41630857-71-4

This comparison highlights the structural similarities and differences between related compounds, which can inform further research into their biological activities and potential applications.

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